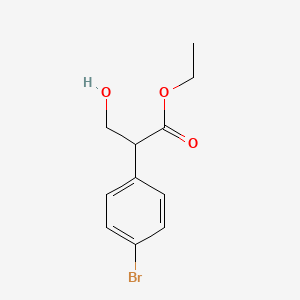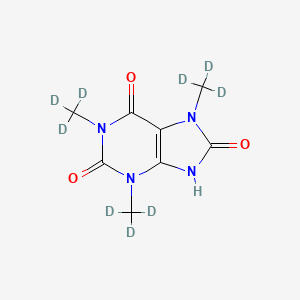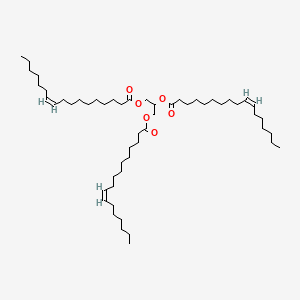
Tolbutamide-d9
Overview
Description
Tolbutamide-d9 is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 279.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tolbutamide-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tolbutamide-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Interactions and Metabolism : Tolbutamide has been studied for its interactions with other drugs like diphenylhydantoin, affecting plasma protein binding (Wesseling & Mols-Thürkow, 2004). It's also used for phenotyping cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism (Jetter et al., 2004).
Toxicological Studies : Research has explored tolbutamide's hepatotoxic effects, particularly its influence on proteins related to drug metabolism, oxidative stress, and cell damage (Cho, Kim, & Baek, 2012).
Metabolic Effects : Studies have shown that tolbutamide can alter the metabolism of substances like norepinephrine in animals, affecting sympathetic transmission (Smith, Fabrykant, Gitlow, & Wortis, 1962). It also impacts glucose uptake and metabolism in embryonic hearts, mirroring its effects in adult extra-pancreatic tissues (Smoak, 2002).
Pharmacogenetics and Drug Kinetics : Research has examined the influence of genetic polymorphisms on tolbutamide kinetics and response in individuals (Kirchheiner et al., 2002). It also has been shown to stimulate insulin secretion, similar to its analogues (Schirrmacher et al., 2002).
Extrapancreatic Effects : Tolbutamide has demonstrated significant extrapancreatic effects, especially on insulin effectiveness and glucose metabolism (Rostami-Hodjegan et al., 1998).
Embryotoxicity and Developmental Studies : Its embryotoxic effects have been studied, with findings showing potential risks at concentrations higher than therapeutic levels (Ziegler, Grafton, & Hansen, 1993).
Biochemical Studies : Tolbutamide's metabolism involves processes like methyl-hydroxylation and oxidation in human liver microsomes (Miners et al., 1988). It can also undergo biotransformation by certain fungi, leading to derivatives like 4′-hydroxytolbutamide (Huang et al., 2006).
Hepatic Uptake and Drug Transport : The role of organic anion transporter 2 in the hepatic uptake of tolbutamide highlights its pharmacokinetic properties (Bi et al., 2018).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diabetol-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene;(1S,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B8135434.png)
![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)
![(3R,10S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B8135457.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide](/img/structure/B8135464.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)

![(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8135481.png)



![2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B8135506.png)